
(3-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanamine 2hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanamine 2hcl, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities .
实验室实验的优点和局限性
(3-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanamine 2hcl has several advantages for use in lab experiments, including its high potency, selectivity, and solubility in aqueous solutions. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several potential future directions for research on (3-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanamine 2hcl. One area of interest is the development of new drugs based on the structure of this compound, with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the exploration of the role of this compound in various disease states, including cancer, neurodegenerative diseases, and psychiatric disorders. Finally, there is also potential for the use of this compound in the development of new materials with unique properties, such as optoelectronic devices and sensors.
合成方法
(3-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanamine 2hcl can be synthesized through a series of chemical reactions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with (3-bromophenyl)methanamine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain this compound 2hcl.
科学研究应用
(3-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanamine 2hcl has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In neuroscience, this compound has been studied for its potential use as a neuroprotective agent and for its effects on neurotransmitter systems. In materials science, this compound has been explored for its potential use in the synthesis of new materials with unique properties.
属性
IUPAC Name |
[3-(1-methylpyrazol-4-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12;;/h2-5,7-8H,6,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCRHXKMZDJYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

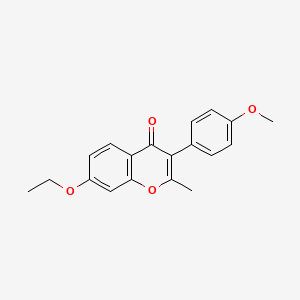
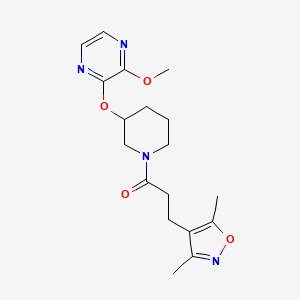

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2856402.png)
![N-(3-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2856403.png)
![12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2856406.png)
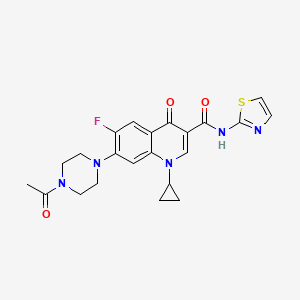
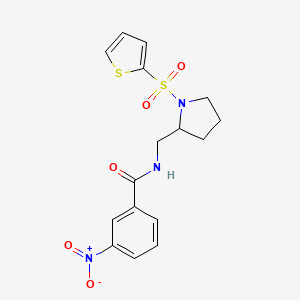
![4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide](/img/structure/B2856412.png)

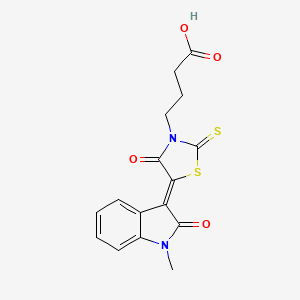
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2856415.png)
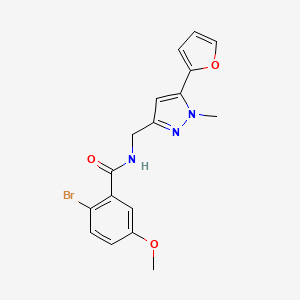
![(4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2856419.png)